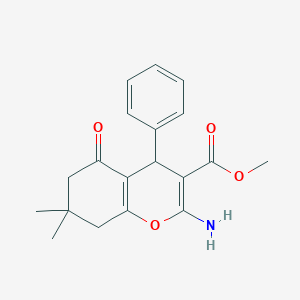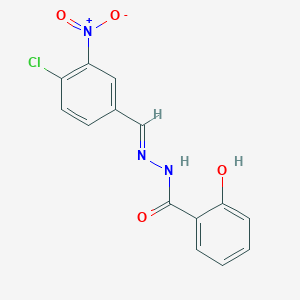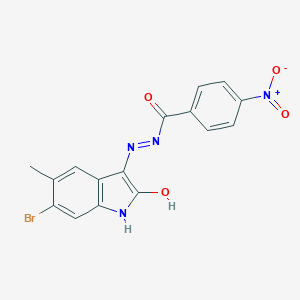![molecular formula C16H16N2 B463166 (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine CAS No. 4702-76-5](/img/structure/B463166.png)
(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine
Descripción general
Descripción
(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is also known by its common name, 4-Methyl-2-[(4-methylphenyl)imino]pent-2-ene, and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In catalysis, this compound has been studied for its potential as a catalyst for various chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways in cells. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways and inhibiting the activity of certain enzymes. In other cells, (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine has been shown to modulate the activity of certain enzymes and receptors, which can affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine are complex and depend on the specific cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, which can lead to the death of cancer cells. In other cells, (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine has been shown to affect various physiological processes, including cell signaling, gene expression, and metabolism. The exact effects of this compound on different cells and tissues are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine in lab experiments is its versatility, as it can be used in various fields of science. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers with different levels of expertise. One limitation of using (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine is its potential toxicity, as it has been shown to induce cell death in certain cells. Researchers should take appropriate safety precautions when handling this compound in the lab.
Direcciones Futuras
There are several future directions for research on (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine. One direction is to further investigate its potential as an antitumor agent, as it has shown promising results in vitro. Researchers could also explore its potential as a building block for the synthesis of novel organic materials with unique properties. In addition, (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine could be studied for its potential as a catalyst for various chemical reactions. Finally, more research is needed to fully understand the mechanism of action and physiological effects of this compound, which could lead to the development of new therapeutic agents.
Métodos De Síntesis
There are several methods for synthesizing (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine. One of the most common methods is the condensation reaction between 4-methylbenzaldehyde and 4-methylbenzylamine, which is catalyzed by acetic acid. The resulting product is (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine, which can be purified and characterized using various analytical techniques.
Propiedades
IUPAC Name |
(E)-1-(4-methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b17-11-,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSLSASVXZTPLL-MJZABRMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N=C\C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine | |
CAS RN |
4702-76-5 | |
| Record name | NSC122501 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PARA-TOLUALDEHYDE AZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[4-[Benzyl(methyl)amino]but-2-ynyl]fluoren-9-ol](/img/structure/B463085.png)
![4-[(5-Chloro-2-furyl)methylene]-3-methyl-2-pentenedioic acid](/img/structure/B463094.png)


![Methyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B463159.png)


![2-{[(2,4-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B463172.png)


![N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B463192.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B463194.png)

![2-[({3-nitrophenyl}imino)methyl]-1H-pyrrole](/img/structure/B463226.png)